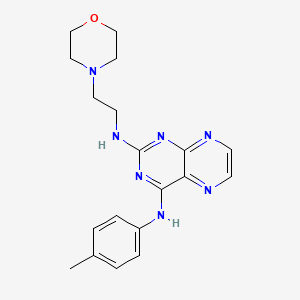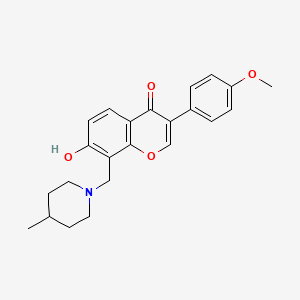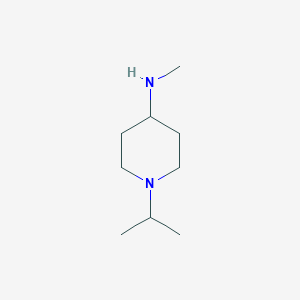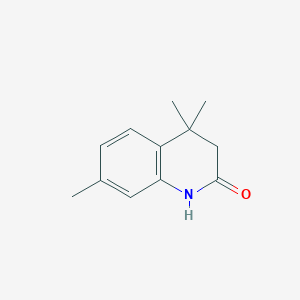![molecular formula C14H12BrF3N4O B2480189 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-(trifluoromethyl)pyrimidine CAS No. 2380142-90-3](/img/structure/B2480189.png)
4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-(trifluoromethyl)pyrimidine is a chemical compound that has been studied extensively in the scientific community. It is commonly referred to as BPTP and is known for its potential in the field of drug discovery. BPTP has been found to have a wide range of applications in scientific research, including its use in the development of new drugs and treatments for various diseases.
Mécanisme D'action
The mechanism of action of BPTP is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors that are involved in the progression of various diseases. BPTP has been shown to have potent inhibitory effects on several enzymes, including kinases and phosphodiesterases, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
BPTP has been found to have a wide range of biochemical and physiological effects in the body. It has been shown to have potent inhibitory effects on several enzymes and receptors that are involved in the progression of various diseases. BPTP has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
BPTP has several advantages for use in lab experiments. It is a potent inhibitor of several enzymes and receptors, which makes it a useful tool for studying the biochemical and physiological effects of these targets. However, BPTP also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the study of BPTP. One potential direction is the development of new drugs and treatments for various diseases based on the inhibitory effects of BPTP on certain enzymes and receptors. Another direction is the study of the potential toxicity and safety of BPTP, which will be important for its use in clinical trials and eventual approval for use in humans. Overall, the study of BPTP has the potential to lead to significant advances in the field of drug discovery and the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of BPTP involves a multi-step process that requires the use of several different chemical reagents. The first step involves the reaction of 3-bromopyridine with 1,3-dibromo-2-propanol to form the intermediate compound, 3-(3-bromopyridin-4-yl)oxirane. This intermediate is then reacted with pyrrolidine to form the final product, 4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-(trifluoromethyl)pyrimidine.
Applications De Recherche Scientifique
BPTP has been extensively studied in the scientific community for its potential use in drug discovery. It has been found to have a wide range of applications in the development of new drugs and treatments for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BPTP has been shown to have potent inhibitory effects on certain enzymes and receptors that are involved in the progression of these diseases.
Propriétés
IUPAC Name |
4-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF3N4O/c15-10-6-19-3-1-11(10)23-9-2-4-22(7-9)13-5-12(14(16,17)18)20-8-21-13/h1,3,5-6,8-9H,2,4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCPBAPBDZGIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine dihydrochloride](/img/structure/B2480110.png)


![2-[(2-Bromo-4-nitrophenyl)sulfanyl]-1,3-dichlorobenzene](/img/structure/B2480116.png)

![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2480120.png)




![3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-ethylhexyl)propanamide](/img/structure/B2480128.png)
